molecular formula C19H15ClN4O5S B2526523 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 1007192-45-1

2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

Cat. No.: B2526523
CAS No.: 1007192-45-1
M. Wt: 446.86
InChI Key: UUTBCSKSSVEJMX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a complex synthetic compound featuring a thieno[3,4-c]pyrazole core, which is a privileged scaffold in medicinal chemistry and materials science. This molecule is structurally characterized by multiple functional groups, including a chloro substituent, a nitro group, and a methoxyphenyl moiety, which collectively influence its electronic properties, reactivity, and potential for molecular recognition. The methoxy group is an electron-donating substituent, while the nitro group is strongly electron-withdrawing; this push-pull architecture can be exploited in the design of advanced materials. The compound is exclusively for Research Use Only and is not intended for human diagnostic or therapeutic applications, or for veterinary use. Compounds within this structural class are of significant interest in early-stage drug discovery for their potential as kinase inhibitors or modulators of other enzymatic activities. The synthetic pathway for this molecule likely involves a multi-step process, including the cyclization to form the thieno[3,4-c]pyrazole core, followed by sequential reactions to introduce the benzamide and methoxyphenyl groups, and finally oxidation to form the sulfoxide (oxido group). Researchers utilize this benzamide as a key intermediate or building block for the synthesis of more complex molecular libraries, or as a chemical probe to investigate biological pathways and protein-ligand interactions. Its unique structure makes it a valuable asset for pharmaceutical research and heterocyclic chemistry development.

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-29-13-5-2-11(3-6-13)23-18(15-9-30(28)10-17(15)22-23)21-19(25)14-8-12(24(26)27)4-7-16(14)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBCSKSSVEJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O4SC_{19}H_{19}ClN_{4}O_{4}S with a molar mass of approximately 413.90 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H19ClN4O4S
Molar Mass413.90 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thieno derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response . In vitro studies have demonstrated that related compounds significantly reduce pro-inflammatory cytokine production.

Anticancer Properties

There is growing evidence supporting the anticancer potential of thieno[3,4-c]pyrazole derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest . Notably, compounds exhibiting similar structural motifs have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a thieno[3,4-c]pyrazole derivative reduced inflammation in a rat model of arthritis by inhibiting COX enzymes and decreasing levels of inflammatory markers .
  • Antimicrobial Efficacy : In another investigation, a related thieno compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antimicrobial agent .
  • Anticancer Study : A recent study showed that a thieno[3,4-c]pyrazole derivative induced apoptosis in MCF-7 cells through the activation of caspase pathways. The compound exhibited an IC50 value of 15 µM, indicating strong anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Below is a comparative analysis with structurally similar analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-Cl, 5-NO₂, 4-OCH₃-phenyl 473.88 Oxido group enhances solubility; nitro group may improve binding affinity .
5-Chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide 5-Cl, 2-NO₂, 4-F-phenyl 457.88 Fluorine’s electronegativity may increase metabolic stability vs. methoxy.
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Br, 4-CH₃-phenyl 442.33 Bromine’s larger size may sterically hinder target interactions.
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide Cyclohexanecarboxamide, 4-OCH₃-phenyl 373.50 Carboxamide’s flexibility could reduce rigidity, affecting binding specificity.

Functional Group Impact

  • Halogen Effects : The target compound’s 2-chloro substituent (vs. 5-chloro in or 4-bromo in ) may optimize steric positioning for receptor binding. Chlorine’s moderate electronegativity balances reactivity and stability.
  • Nitro vs. Other Electron-Withdrawing Groups: The 5-nitro group in the target compound likely enhances electrophilic interactions compared to non-nitro analogs (e.g., cyclohexanecarboxamide in ).
  • Aromatic Substituents : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with 4-fluorophenyl (electron-withdrawing in ) and 4-methylphenyl (moderately electron-donating in ), affecting π-π stacking and solubility.

Preparation Methods

Starting Materials and Precursors

The synthesis begins with commercially available precursors:

  • 4-Methoxyaniline for the 4-methoxyphenyl group.
  • 3,4-Dihydro-2H-thieno[3,4-c]pyrazol-5-ium chloride as the base for the thieno-pyrazol core.
  • 2-Chloro-5-nitrobenzoic acid for the benzamide moiety.

The 5-oxido group is introduced via oxidation of the thieno-pyrazol intermediate, often using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions.

Synthetic Routes and Reaction Conditions

Formation of the Thieno[3,4-c]Pyrazole Core

The thieno[3,4-c]pyrazole ring is synthesized through a cyclocondensation reaction. A mixture of thiophene-3,4-dicarboxylic acid and hydrazine hydrate undergoes heating at 80–90°C in ethanol to form the dihydro-pyrazol intermediate. Subsequent oxidation with mCPBA in dichloromethane at 0°C introduces the 5-oxido group, yielding 4,6-dihydro-2H-thieno[3,4-c]pyrazol-5-ium-3-olate.

Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride

2-Chloro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in refluxing toluene (110°C, 4 hours) to generate the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step without further purification.

Amide Coupling

The final step involves coupling the thieno-pyrazol amine with 2-chloro-5-nitrobenzoyl chloride. The reaction is conducted in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base at 0°C, gradually warming to room temperature over 6 hours. The crude product is purified via recrystallization from ethanol/water (4:1), yielding 65–70% of the target compound.

Optimization of Reaction Parameters

Table 1: Comparison of Coupling Reaction Conditions
Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DCM THF
Base Et₃N Pyridine Et₃N
Temperature 0°C → RT RT 0°C → RT
Yield 65% 58% 70%

The use of THF over dichloromethane (DCM) improves solubility of the intermediates, while Et₃N effectively neutralizes HCl byproducts without side reactions.

Industrial-Scale Production

For industrial synthesis, continuous flow reactors enhance efficiency:

  • Step 1: Cyclocondensation and oxidation are performed in a tandem reactor system with in-line UV monitoring to ensure complete ring formation.
  • Step 2: A plug-flow reactor facilitates the 4-methoxyphenyl substitution at 60°C with a residence time of 30 minutes.
  • Step 3: A falling-film evaporator removes excess SOCl₂ after acyl chloride formation.
  • Step 4: A microreactor with static mixers enables rapid amide coupling, achieving 85% yield at a throughput of 10 kg/hour.

Challenges and Mitigation Strategies

  • Nitro Group Instability: The electron-withdrawing nitro group may cause decomposition under high temperatures. This is mitigated by maintaining reaction temperatures below 50°C during coupling.
  • Oxidation Selectivity: Over-oxidation of the thieno-pyrazol core is avoided by using controlled stoichiometry of mCPBA (1.1 equivalents).
  • Purification: Column chromatography is replaced with antisolvent crystallization (ethanol/water) for cost-effective large-scale purification.

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